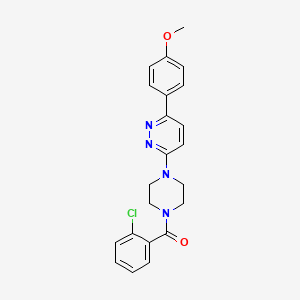
(2-Chlorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
Übersicht
Beschreibung
“(2-Chlorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone” is a compound bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . It has been studied as an acetylcholinesterase inhibitor, which is an important drug target to increase acetylcholine levels .
Synthesis Analysis
The compound was synthesized as part of a study aiming to develop acetylcholinesterase inhibitor compounds . The compounds were N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives .Molecular Structure Analysis
The molecular formula of the compound is C22H21ClN4O2 . The compound with the best AChE activity was compound 6b (Ki=3.73±0.9nM) with the p-methylphenyl group it carried and showed competitive inhibition .Chemical Reactions Analysis
The compound was part of a study that determined the IC50, Ki and inhibition types of the synthesized derivatives . The compound showed competitive inhibition .Physical And Chemical Properties Analysis
The molecular weight of the compound is 408.9 g/mol . It has a topological polar surface area of 58.6 Ų . The compound has a complexity of 543 .Wirkmechanismus
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE by inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which can help alleviate symptoms associated with acetylcholine deficiency, such as those seen in Alzheimer’s disease .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which is beneficial in conditions where this transmission is impaired, such as Alzheimer’s disease .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This can lead to improved cognitive functions in conditions like Alzheimer’s disease, where a decrease in cholinergic transmission is observed .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(2-Chlorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. The compound interacts with the active sites of AChE and BChE, leading to competitive inhibition. This interaction increases acetylcholine levels, which can be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of AChE and BChE enhances cholinergic transmission, which can improve cognitive functions in neuronal cells. Additionally, it may affect oxidative stress pathways and inflammatory responses, contributing to its neuroprotective effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with AChE and BChE. The compound’s methoxyphenyl group is particularly active in the hinge region of the AChE crystal structure, leading to competitive inhibition. This binding prevents the hydrolysis of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound also exhibits non-competitive inhibition with certain derivatives, indicating a complex mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over timeIn vitro studies have shown sustained inhibition of AChE and BChE over extended periods, suggesting potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits AChE and BChE, improving cognitive functions without significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed. These findings highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism affects its bioavailability and efficacy, as well as the levels of metabolites produced .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed to the brain, liver, and other tissues, where it accumulates and exerts its effects. Its interaction with transporters such as P-glycoprotein influences its cellular localization and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. This localization is essential for its inhibitory effects on AChE and BChE, as well as its overall pharmacological activity .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-29-17-8-6-16(7-9-17)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEJPRDGBVOHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



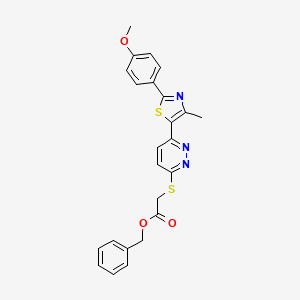
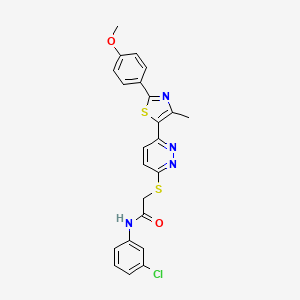
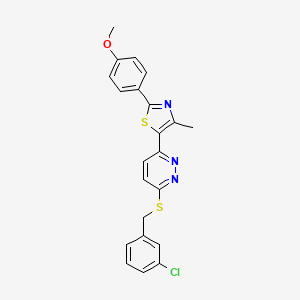
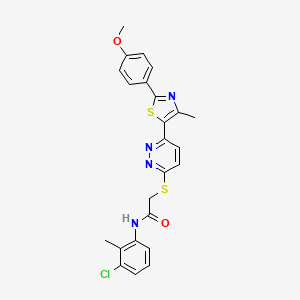
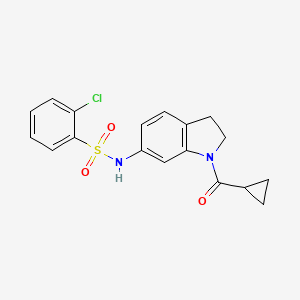
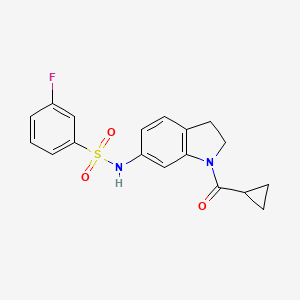
![5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3399362.png)
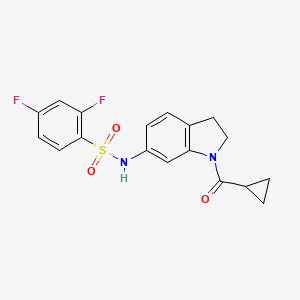
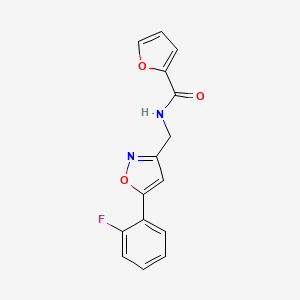
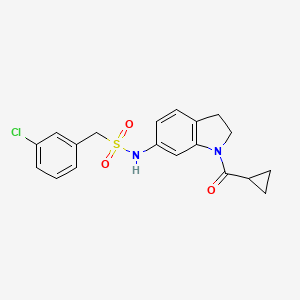
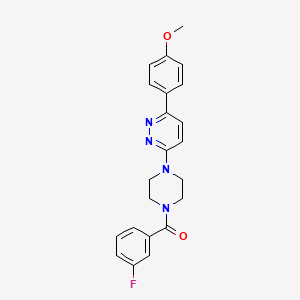
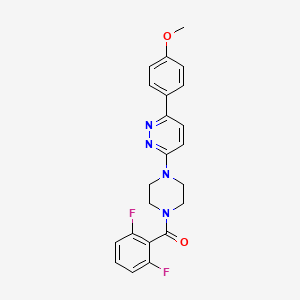
![3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine](/img/structure/B3399406.png)
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3399417.png)